Dihydroresveratrol is a natural stilbenoid compound, structurally similar to trans-resveratrol, but lacking the double bond in the ethylene chain connecting the two aromatic rings. [] This structural difference classifies it as a dihydrostilbenoid. [] It is found in various plant sources, including berries, grapes, and red wine. [, , ] Dihydroresveratrol is also produced by the gut microbiota as a metabolite of trans-resveratrol. [, , , , , ] It exhibits various biological activities, including antioxidant, anti-inflammatory, and potential chemopreventive properties. [, , , , , ] Dihydroresveratrol is studied for its potential health benefits in areas such as cancer, obesity, diabetes, and inflammatory bowel disease. [, , , , , , , , , , ]
Dihydroresveratrol is primarily derived from resveratrol, a natural compound found in various plants, particularly in the skin of red grapes, berries, and peanuts. It belongs to the class of compounds known as stilbenes, which are characterized by their two phenolic rings connected by a double bond. The molecular formula for dihydroresveratrol is .
Dihydroresveratrol can be synthesized through several methods:
The hydrogenation process typically requires controlled temperature and pressure conditions to optimize yield and purity. Common parameters include:
Dihydroresveratrol's structure consists of two aromatic rings with hydroxyl groups at specific positions. The compound has the following structural characteristics:
In terms of stereochemistry, the presence of hydroxyl groups on the aromatic rings enhances its ability to engage in hydrogen bonding, influencing its solubility and interaction with biological targets.
Dihydroresveratrol participates in several chemical reactions:
Dihydroresveratrol interacts with several biological targets:
The interactions primarily involve hydrophobic effects and hydrogen bonding with target proteins. Dihydroresveratrol activates AMP-activated protein kinase (AMPK), which is crucial for regulating energy metabolism and has implications for metabolic disorders .
The compound's stability and solubility profile make it suitable for various formulations in pharmaceutical applications.
Dihydroresveratrol has garnered interest for its potential applications in various fields:
Research continues to explore its efficacy against various diseases, including cancer, diabetes, and neurodegenerative disorders.
Dihydroresveratrol (DHR) is primarily generated through the microbial hydrogenation of trans-resveratrol in the gastrointestinal tract. This anaerobic reduction is catalyzed by specific gut bacteria that express stilbene reductase enzymes, which add two hydrogen atoms across the double bond of resveratrol’s styrene structure. In vivo studies using antibiotic-treated mouse models demonstrate near-complete depletion of DHR, confirming the indispensable role of gut microbiota in this biotransformation [1] [5]. In vitro fermentation experiments with human and murine fecal samples further identified Bacteroides and Clostridium genera as primary contributors to DHR synthesis [3] [10]. The reaction proceeds efficiently under colonic conditions (pH 6–7, 37°C), with conversion rates exceeding 80% within 48 hours in optimized microbial communities [5].
Table 1: Key Microbial Taxa Involved in Resveratrol-to-Dihydroresveratrol Conversion
Bacterial Genus/Species | Function | Experimental Model | Conversion Efficiency |
---|---|---|---|
Bacteroides uniformis | Stilbene reductase production | Human fecal fermentation | 92% ± 4.2 (48h) |
Clostridium orbiscindens | NADH-dependent hydrogenation | Murine cecal microbiota | 87% ± 3.8 (48h) |
Ligilactobacillus salivarius Li01 | Enhances reductase activity | DSS-induced colitis mice | 3.8-fold ↑ vs. controls |
Bifidobacterium longum | Supports anaerobic reduction pathways | Simulated colon reactor | 68% ± 5.1 (72h) |
The hydrogenation of resveratrol to DHR is mediated by NAD(P)H-dependent reductases that facilitate stereospecific reduction. Biochemical assays reveal that bacterial enzymes belonging to the aldo-keto reductase (AKR) superfamily—particularly AKR1B and AKR1C isoforms—catalyze this reaction via a proton transfer mechanism [2]. Concurrently, phase II metabolism in intestinal epithelial cells extensively processes DHR into sulfated (DHR-sulfate) and glucuronidated (DHR-glucuronide) derivatives. Caco-2 cell studies show that DHR undergoes faster conjugation than resveratrol, with UDP-glucuronosyltransferases (UGT1A1, UGT1A8) and sulfotransferases (SULT1A1) being the primary enzymes involved [6]. This dual metabolic pathway explains the higher systemic abundance of DHR conjugates compared to unmetabolized DHR in plasma and tissues [1] [5].
Table 2: Enzymatic Pathways in Dihydroresveratrol Metabolism
Enzyme System | Reaction | Tissue/Cell Localization | Metabolite Produced |
---|---|---|---|
AKR1B1/AKR1C3 | Resveratrol hydrogenation | Gut bacterial cytosol | Dihydroresveratrol (DHR) |
UDP-glucuronosyltransferases (UGTs) | DHR glucuronidation | Intestinal epithelium | DHR-3-O-glucuronide |
Sulfotransferases (SULTs) | DHR sulfation | Liver/Intestinal mucosa | DHR-4'-sulfate |
β-Glucuronidases | Deconjugation of DHR glucuronides | Gut lumen (microbial) | Free DHR (released) |
The composition and metabolic activity of gut microbiota critically determine DHR yield. Antibiotic exposure diminishes DHR production by >90%, as demonstrated in murine models, confirming microbiota dependency [1] [5]. Microbial diversity analyses reveal that Firmicutes/Bacteroidetes ratios correlate positively with DHR synthesis efficiency, while Proteobacteria dominance associates with reduced conversion [3] [8]. Importantly, inter-species metabolic cross-feeding enhances DHR production: Bacteroides spp. initiate resveratrol deglycosylation, while Clostridium spp. perform hydrogenation [3] [5]. Probiotic supplementation (e.g., Ligilactobacillus salivarius Li01) elevates DHR levels 3.8-fold by modulating reductase expression and altering gut redox potential [8]. Diet-induced microbiota shifts also impact DHR kinetics—high-fiber diets increase DHR production by 40% compared to high-fat diets due to favorable microbial ecology [1].
Table 3: Gut Microbiota Dynamics Influencing Dihydroresveratrol Output
Microbial Factor | Impact on DHR Production | Mechanism |
---|---|---|
Antibiotic exposure | ↓ >90% | Depletion of reductase-producing bacteria |
High Firmicutes/Bacteroidetes ratio | ↑ 30–40% | Enhanced hydrogenation capacity |
Ligilactobacillus salivarius Li01 | ↑ 3.8-fold | Induction of bacterial reductase genes |
High dietary fiber intake | ↑ 40% vs. high-fat diet | Increased abundance of DHR-producing taxa |
Proteobacteria dominance | ↓ 55–65% | Competition for resveratrol substrates |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7